molecular formula C15H13N5O5S2 B14924917 1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B14924917
M. Wt: 407.4 g/mol
InChI Key: ADVPIJFAUMADOQ-UHFFFAOYSA-N
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Description

1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a thiazole ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, sodium cyanoacetate can be used in the condensation reaction, followed by acylation with trifluoroacetyl chloride, and cyclization in a mixed solvent of methanol and water . Industrial production methods focus on optimizing yields, using cost-effective raw materials, and ensuring moderate reaction conditions for scalability .

Chemical Reactions Analysis

1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13N5O5S2

Molecular Weight

407.4 g/mol

IUPAC Name

1-methyl-3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C15H13N5O5S2/c1-20-8-11(14(22)23)12(18-20)13(21)17-9-2-4-10(5-3-9)27(24,25)19-15-16-6-7-26-15/h2-8H,1H3,(H,16,19)(H,17,21)(H,22,23)

InChI Key

ADVPIJFAUMADOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O

Origin of Product

United States

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